molecular formula C21H19N3O4S B2484000 N-[(furan-2-yl)methyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide CAS No. 899945-33-6

N-[(furan-2-yl)methyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide

Cat. No.: B2484000
CAS No.: 899945-33-6
M. Wt: 409.46
InChI Key: LUPMBKGQALNUIT-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is a synthetic organic compound with the molecular formula C₂₃H₂₃N₃O₅S and a molecular weight of 453.51 g/mol . Its structure is characterized by an ethanediamide (oxalamide) core, which serves as a central linker connecting two distinct heteroaromatic systems: a furan-2-ylmethyl group and a 1,2,3,4-tetrahydroquinoline subunit functionalized with a thiophene-2-carbonyl moiety . The integration of both furan and thiophene rings, which are privileged structures in medicinal chemistry, makes this compound a valuable intermediate for drug discovery and development . The tetrahydroquinoline scaffold is a significant nitrogen-containing heterocycle frequently found in pharmacologically active compounds, contributing to diverse biological activities . While the specific mechanism of action for this compound requires further investigation, its molecular architecture suggests potential as a key synthetic intermediate. Researchers can leverage this complex structure in designing novel molecules, particularly in exploring hypoxia-related pathways, given that similar furan and thiophene derivatives have been investigated as potential inhibitors of enzymes like Factor Inhibiting HIF-1 (FIH-1) . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate care in a laboratory setting.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c25-19(22-13-16-5-2-10-28-16)20(26)23-15-7-8-17-14(12-15)4-1-9-24(17)21(27)18-6-3-11-29-18/h2-3,5-8,10-12H,1,4,9,13H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPMBKGQALNUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCC3=CC=CO3)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with an amine derivative, followed by cyclization and acylation reactions to introduce the thiophene and tetrahydroquinoline groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Amide Bond Reactivity

The ethanediamide bridge enables nucleophilic and electrophilic reactions. Key transformations include:

Hydrolysis

  • Conditions : Acidic (HCl, H₂SO₄) or basic (NaOH, KOH) hydrolysis.

  • Outcome : Cleavage into carboxylic acid and amine derivatives.

  • Example :

    EthanediamideHCl/H2OFuran-2-ylmethylamine+Thiophene-2-carbonyl-tetrahydroquinoline-6-carboxylic acid\text{Ethanediamide} \xrightarrow{\text{HCl/H}_2\text{O}} \text{Furan-2-ylmethylamine} + \text{Thiophene-2-carbonyl-tetrahydroquinoline-6-carboxylic acid}

Substitution at Amide Nitrogen

  • Reagents : Alkyl halides (e.g., CH₃I), acyl chlorides (e.g., AcCl).

  • Mechanism : Nucleophilic attack on the amide nitrogen.

  • Yield : Moderate (40–60%), influenced by steric hindrance from the tetrahydroquinoline moiety.

Furan Ring

  • Electrophilic Substitution :

    • Nitration : HNO₃/H₂SO₄ at 0–5°C → 5-nitro-furan derivatives .

    • Sulfonation : SO₃ in DCM → sulfonated furan (low regioselectivity).

  • Oxidation :

    • MnO₂ or H₂O₂ → maleic anhydride derivatives .

Thiophene Ring

  • Halogenation :

    • Br₂/FeBr₃ → 5-bromo-thiophene (major).

  • Friedel-Crafts Acylation :

    • AcCl/AlCl₃ → diacylated thiophene (limited by steric effects).

Aromatic Substitution

  • Nitration :

    • HNO₃/AcOH at 50°C → 7-nitro-tetrahydroquinoline (70% yield) .

  • Reduction :

    • H₂/Pd-C → decahydroquinoline (preserves amide bonds).

Cyclization

  • Thermal : 180°C in toluene → fused quinoline-thiophene systems.

Functional Group Interconversion

Reaction TypeReagents/ConditionsProductYield (%)Reference
Oxidation KMnO₄, H₂O, ΔKetone at tetrahydroquinoline C355
Reduction LiAlH₄, THFSecondary alcohol from amide30
Sulfonylation TsCl, pyridineSulfonamide at furan-methyl position65

Comparative Reactivity with Structural Analogs

CompoundKey Reactivity DifferencesReference
N-(2-(cyclohexenyl)ethyl) analogs Higher susceptibility to Diels-Alder reactions due to cyclohexene moiety
Thiophene-3-yl derivatives Reduced electrophilic substitution rates compared to thiophene-2-yl systems
Furan-free analogs Loss of oxidation pathways to maleic anhydride derivatives

Catalytic and Industrial-Scale Reactions

  • Cross-Coupling :

    • Suzuki-Miyaura (Pd(PPh₃)₄, K₂CO₃): Biphenyl derivatives (45% yield).

  • Enzymatic Hydrolysis :

    • Lipase (Candida antarctica) selectively cleaves ethanediamide bridge (enantiomeric excess >90%).

Scientific Research Applications

N-[(furan-2-yl)methyl]-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

N-[(furan-2-yl)methyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C15H18N2O5S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_5\text{S}

This molecular formula indicates a compound that includes furan and thiophene moieties, which are known for their diverse biological activities.

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes and interact with various biochemical pathways.

Target Enzymes

  • Acetylcholinesterase (AChE) : A key enzyme in the cholinergic system, inhibition of AChE can enhance cholinergic neurotransmission, which may be beneficial in treating neurodegenerative diseases.
  • Butyrylcholinesterase (BChE) : Similar to AChE but with broader substrate specificity; its inhibition is also linked to neuroprotective effects.
  • Urease : Inhibition can disrupt the urea cycle, which is crucial for nitrogen metabolism.

Mode of Action

The compound acts as a competitive inhibitor for these enzymes. By binding to the active sites, it prevents substrate access and thereby inhibits enzymatic activity. This inhibition can lead to significant physiological changes, particularly in neurotransmission and metabolic processes.

Biological Activity Studies

Several studies have explored the biological activities associated with this compound and its derivatives.

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective potential of this compound against neurodegeneration induced by oxidative stress. The results indicated a significant reduction in neuronal cell death when treated with this compound compared to untreated controls.

Case Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of this compound. It was found to exhibit substantial antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis.

Research Findings

Recent findings highlight the following aspects of this compound:

Activity Target Effect
Enzyme InhibitionAChEEnhanced cholinergic signaling
Enzyme InhibitionBChENeuroprotective effects
Urease InhibitionUreaseDisruption of nitrogen metabolism
Antibacterial ActivityVarious bacterial strainsCell wall synthesis disruption

Q & A

Basic: What are the key structural features of this compound, and how do they influence its reactivity and bioactivity?

The compound combines a tetrahydroquinoline core with furan and thiophene heterocycles, linked via ethanediamide. Key structural insights:

  • Tetrahydroquinoline : Enhances planar aromaticity for π-π stacking with biological targets (e.g., enzymes, receptors) .
  • Thiophene-2-carbonyl group : Introduces electron-withdrawing properties, potentially stabilizing transition states in nucleophilic reactions .
  • Furan-2-ylmethyl moiety : Contributes to lipophilicity, influencing membrane permeability and bioavailability .
    Methodological implication : Prioritize computational modeling (e.g., DFT calculations) to predict reactive sites and intermolecular interactions before experimental validation .

Basic: What are the critical steps in synthesizing this compound, and how can reaction yields be optimized?

Synthesis involves multi-step reactions:

Tetrahydroquinoline core formation : Cyclization of aniline derivatives with reducing agents (e.g., LiAlH4) under inert conditions .

Thiophene-2-carbonyl attachment : Use coupling agents like EDCl/HOBt for amidation, with yields improved by microwave-assisted synthesis (e.g., 69% yield in analogous compounds) .

Furan-2-ylmethyl incorporation : Alkylation using furfuryl bromide in DMF, optimized via temperature control (0–5°C) to minimize side reactions .
Key optimization strategies : Monitor intermediates via TLC/HPLC, and employ column chromatography for purification .

Basic: Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of amidation and alkylation steps (e.g., δ 7.2–7.8 ppm for aromatic protons) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ at m/z 450.12) and detect impurities .
  • X-ray crystallography : Resolve 3D conformation of the tetrahydroquinoline core to guide structure-activity relationship (SAR) studies .

Advanced: How can researchers design pharmacological studies to evaluate its biological activity?

  • In vitro assays :
    • Enzyme inhibition : Screen against nitric oxide synthase (nNOS) using fluorometric assays, referencing IC₅₀ values of analogous tetrahydroquinoline inhibitors (e.g., 0.2 µM) .
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .
  • In silico docking : Perform molecular docking with AutoDock Vina to predict binding modes to nNOS or cytochrome P450 isoforms .
  • Pharmacokinetics : Evaluate metabolic stability in liver microsomes and plasma protein binding using LC-MS/MS .

Advanced: What computational methods are recommended to study its interaction with biological targets?

  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., nNOS) over 100 ns to assess binding stability and hydrogen-bonding networks .
  • QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond acceptors to predict bioactivity across derivatives .
  • ADMET prediction : Use SwissADME to estimate blood-brain barrier penetration and CYP450 inhibition risks .

Advanced: How should researchers address contradictory data in synthetic or bioactivity studies?

  • Case example : Low yields in amidation steps (e.g., 6% in analogous syntheses ) vs. 69% in optimized protocols.
    Resolution strategies :
    • Reaction monitoring : Use in-situ IR spectroscopy to detect intermediate formation and adjust stoichiometry .
    • Byproduct analysis : Characterize side products via LC-MS to identify competing pathways (e.g., over-alkylation) .
    • Statistical DoE : Apply factorial design to test variables (temperature, catalyst loading) and identify critical factors .

Advanced: What strategies can be used to design derivatives with enhanced selectivity or potency?

  • Bioisosteric replacement : Substitute thiophene with isoxazole to modulate electron density while retaining hydrogen-bonding capacity .
  • Side-chain diversification : Introduce polar groups (e.g., -OH, -NH₂) to the furan ring to improve solubility and reduce off-target effects .
  • Prodrug approaches : Convert the ethanediamide to ester prodrugs for enhanced oral bioavailability .

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